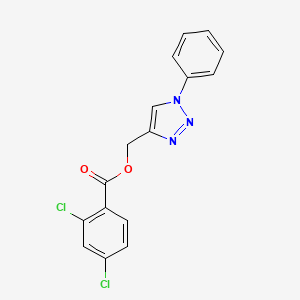
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate, also known as 1-PBTC, is a novel synthetic compound that has been studied extensively for its potential applications in various scientific fields. It has a unique molecular structure and is composed of two aromatic rings, a phenyl group, and a triazole group. Due to its unique structure, 1-PBTC has been found to possess a variety of properties that make it advantageous for use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Catalytic Properties
Triazole derivatives have been explored for their catalytic properties in the oxidation of alcohols and transfer hydrogenation of ketones. For example, ruthenium(II) complexes featuring triazole-based ligands showed efficient catalytic activity in these reactions, indicating the potential utility of triazole derivatives in catalysis and synthetic organic chemistry (Saleem et al., 2013).
Antimicrobial Activity
New 1,2,3-triazolyl pyrazole derivatives have been synthesized and characterized for their antimicrobial potential. Some of these compounds demonstrated a broad spectrum of antimicrobial activities, hinting at the role triazole derivatives could play in developing new antimicrobial agents (Bhat et al., 2016).
Antituberculosis Activity
Triazole derivatives were also investigated for their potential against Mycobacterium tuberculosis. Derivatives exhibited significant activity, showcasing the promise of triazole compounds in tuberculosis treatment strategies (Boechat et al., 2011).
Quantum Mechanical and SERS Studies
Triazole analogues based on anastrozole were studied for their structural, electronic, and biological properties, indicating the scope of triazole compounds in enhancing physico-chemical characteristics and potential biological applications (Al-Otaibi et al., 2020).
Wirkmechanismus
Target of Action
Compounds with a 1,2,3-triazole core are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .
Mode of Action
The anticancer activity of molecules with a 1,2,3-triazole moiety is often due to the n1 and n2 nitrogen atoms of the triazole ring that actively contribute to binding to the active site of enzymes .
Biochemical Pathways
It’s known that 1,2,3-triazoles can interact with various biological targets and modulate different biochemical pathways .
Pharmacokinetics
The compound’s molecular weight, structure, and other physical properties can influence its pharmacokinetic behavior .
Result of Action
Compounds with a 1,2,3-triazole core are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Eigenschaften
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-11-6-7-14(15(18)8-11)16(22)23-10-12-9-21(20-19-12)13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNGTZSOIAAEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)
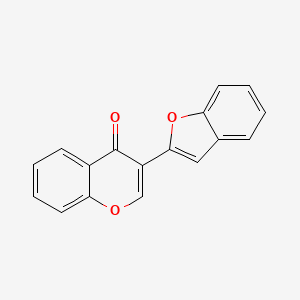
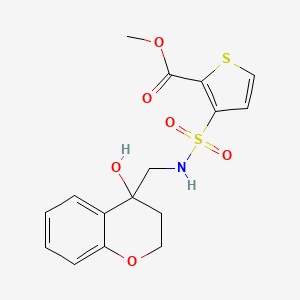
![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)
![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)
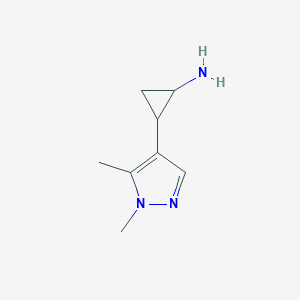
![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)
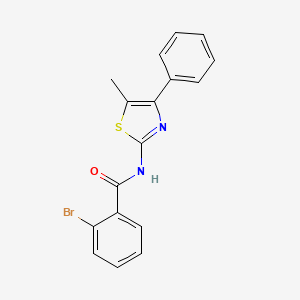
![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2829069.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)
![3-cinnamyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2829073.png)
![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)